Dimethyl [2-(4-chlorobenzyl)-5-{[2-(4-methoxyphenyl)ethyl]amino}-1,3-oxazol-4-yl]phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DIMETHYL {2-[(4-CHLOROPHENYL)METHYL]-5-{[2-(4-METHOXYPHENYL)ETHYL]AMINO}-1,3-OXAZOL-4-YL}PHOSPHONATE is a complex organic compound that belongs to the class of oxazole derivatives. This compound is characterized by the presence of a phosphonate group attached to an oxazole ring, which is further substituted with chlorophenyl and methoxyphenyl groups. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry, organic synthesis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DIMETHYL {2-[(4-CHLOROPHENYL)METHYL]-5-{[2-(4-METHOXYPHENYL)ETHYL]AMINO}-1,3-OXAZOL-4-YL}PHOSPHONATE typically involves multi-step organic reactions. The general synthetic route includes the following steps:
Formation of the Oxazole Ring: The oxazole ring is synthesized through a cyclization reaction involving an appropriate precursor, such as an α-haloketone and an amide.
Substitution Reactions: The chlorophenyl and methoxyphenyl groups are introduced through nucleophilic substitution reactions.
Industrial Production Methods
In an industrial setting, the production of DIMETHYL {2-[(4-CHLOROPHENYL)METHYL]-5-{[2-(4-METHOXYPHENYL)ETHYL]AMINO}-1,3-OXAZOL-4-YL}PHOSPHONATE is carried out in large-scale reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The process may involve the use of catalysts and solvents to optimize the reaction conditions.
Chemical Reactions Analysis
Types of Reactions
DIMETHYL {2-[(4-CHLOROPHENYL)METHYL]-5-{[2-(4-METHOXYPHENYL)ETHYL]AMINO}-1,3-OXAZOL-4-YL}PHOSPHONATE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl and methoxyphenyl groups, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with distinct chemical and physical properties.
Scientific Research Applications
DIMETHYL {2-[(4-CHLOROPHENYL)METHYL]-5-{[2-(4-METHOXYPHENYL)ETHYL]AMINO}-1,3-OXAZOL-4-YL}PHOSPHONATE has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of DIMETHYL {2-[(4-CHLOROPHENYL)METHYL]-5-{[2-(4-METHOXYPHENYL)ETHYL]AMINO}-1,3-OXAZOL-4-YL}PHOSPHONATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Altering Gene Expression: Influencing the expression of genes related to cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
DIMETHYL {2-[(4-CHLOROPHENYL)METHYL]-5-{[2-(4-METHOXYPHENYL)ETHYL]AMINO}-1,3-OXAZOL-4-YL}PHOSPHONATE can be compared with other similar compounds, such as:
Oxazole Derivatives: Compounds with similar oxazole rings but different substituents.
Phosphonate Compounds: Molecules containing phosphonate groups with varying organic frameworks.
Chlorophenyl and Methoxyphenyl Compounds: Derivatives with similar aromatic substitutions but different core structures.
The uniqueness of DIMETHYL {2-[(4-CHLOROPHENYL)METHYL]-5-{[2-(4-METHOXYPHENYL)ETHYL]AMINO}-1,3-OXAZOL-4-YL}PHOSPHONATE lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C21H24ClN2O5P |
---|---|
Molecular Weight |
450.8 g/mol |
IUPAC Name |
2-[(4-chlorophenyl)methyl]-4-dimethoxyphosphoryl-N-[2-(4-methoxyphenyl)ethyl]-1,3-oxazol-5-amine |
InChI |
InChI=1S/C21H24ClN2O5P/c1-26-18-10-6-15(7-11-18)12-13-23-20-21(30(25,27-2)28-3)24-19(29-20)14-16-4-8-17(22)9-5-16/h4-11,23H,12-14H2,1-3H3 |
InChI Key |
MHPKBPJDBYVDIL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC2=C(N=C(O2)CC3=CC=C(C=C3)Cl)P(=O)(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.